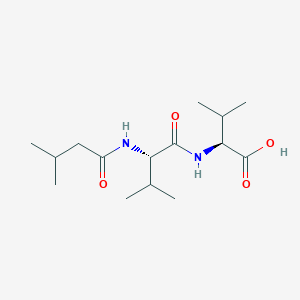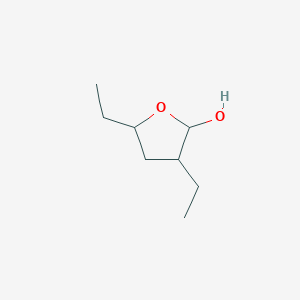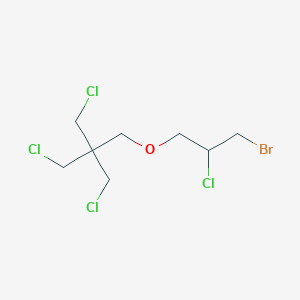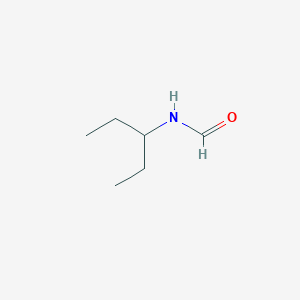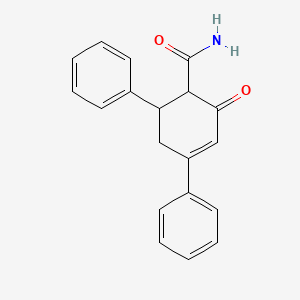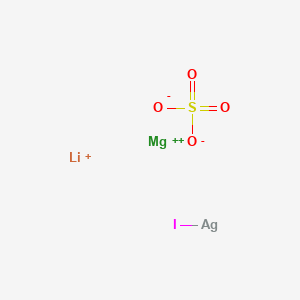![molecular formula C21H11NO3S B14611090 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-33-3](/img/structure/B14611090.png)
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms. The presence of an amino group at the 6th position and a trione group at the 5th, 8th, and 14th positions further enhances its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. This reaction is followed by cyclization and oxidation steps to form the final tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trione group, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a photoinitiator in polymerization reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with molecular targets and pathways within cells. The compound’s ability to absorb light and generate reactive oxygen species (ROS) makes it effective in photodynamic therapy. Upon light activation, it produces ROS that can damage cellular components, leading to cell death. This mechanism is particularly useful in targeting cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione derivatives
Uniqueness
This compound stands out due to its unique combination of an amino group and a trione group, which imparts distinct chemical reactivity and photophysical properties. This makes it a versatile compound for various applications, from organic synthesis to biomedical research.
Propriétés
Numéro CAS |
60878-33-3 |
|---|---|
Formule moléculaire |
C21H11NO3S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
6-aminonaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO3S/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
Clé InChI |
AJALGZLAOMYVEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)

